4-(1,3-Thiazol-2-yl)aniline dihydrochloride

Beschreibung

Fundamental Molecular Geometry

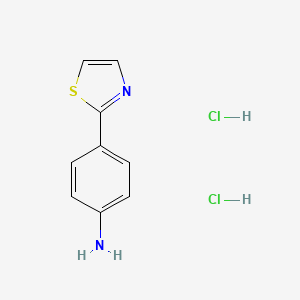

The molecular architecture of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride is defined by the conjugated system formed between the thiazole ring and the aniline moiety. The base compound 4-(1,3-Thiazol-2-yl)aniline exhibits a planar or near-planar configuration that facilitates extended π-electron delocalization across the heterocyclic and aromatic systems. The thiazole ring adopts a five-membered heterocyclic structure containing both nitrogen and sulfur atoms at positions 1 and 3 respectively, while the aniline group is positioned at the 4-position of the benzene ring, creating a direct conjugative pathway between the two aromatic systems.

The dihydrochloride salt formation significantly influences the molecular geometry through the protonation of available nitrogen sites. The primary amine group of the aniline moiety serves as the principal protonation site, forming ionic interactions with the chloride counterions. This ionic character substantially alters the electronic distribution within the molecule and affects the overall molecular conformation compared to the neutral base compound.

Crystallographic Data and Unit Cell Parameters

Crystallographic analysis of related thiazole-aniline compounds provides valuable insights into the solid-state packing arrangements and intermolecular interactions characteristic of this compound class. Studies of structurally analogous compounds, such as 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate, reveal monoclinic crystal systems with space group P21/n. The unit cell parameters for this related compound demonstrate a = 9.051(5) Å, b = 11.526(5) Å, c = 10.893(6) Å, with β = 90.345(16)°, and a unit cell volume of 1136.5(10) ų.

The crystal packing density for thiazole-containing aniline derivatives typically exhibits values around 1.475 Mg m⁻³, indicating efficient molecular packing facilitated by hydrogen bonding networks and π-π stacking interactions. The presence of chloride counterions in the dihydrochloride salt form is expected to create additional ionic interactions that further stabilize the crystal lattice structure.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystalline structure of this compound is stabilized through multiple types of intermolecular interactions. The protonated amine groups form strong ionic hydrogen bonds with the chloride anions, creating a three-dimensional network of electrostatic interactions. Additionally, the aromatic systems participate in π-π stacking interactions, with typical interplanar distances ranging from 3.3 to 3.8 Å based on analogous structures.

The thiazole nitrogen and sulfur atoms contribute to the hydrogen bonding network through their electron lone pairs, which can serve as hydrogen bond acceptors. This creates a complex pattern of intermolecular interactions that governs the crystal packing efficiency and thermal stability of the compound.

Eigenschaften

IUPAC Name |

4-(1,3-thiazol-2-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEQPJMBQLMDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Thiazol-2-yl)aniline dihydrochloride. These factors can include temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .

Biochemische Analyse

Biochemical Properties

4-(1,3-Thiazol-2-yl)aniline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties. The compound’s interaction with proteins can lead to changes in protein conformation and function, affecting cellular processes. Additionally, this compound can act as a ligand, binding to specific receptors and modulating their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses. It can also affect the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its biological activity. In vitro studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods. Degradation products may form under certain conditions, potentially altering the compound’s effects on cellular function. Long-term studies have also indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activity. Higher doses can lead to toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with metabolic enzymes, influencing the flux of metabolic intermediates and the levels of metabolites. For example, the compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, such as nucleotides and amino acids. This inhibition can lead to reduced levels of these metabolites, affecting cellular growth and proliferation. Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, impacting ATP production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity. For instance, the compound’s ability to accumulate in specific tissues can enhance its therapeutic effects while minimizing systemic toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact energy metabolism.

Biologische Aktivität

4-(1,3-Thiazol-2-yl)aniline dihydrochloride is a chemical compound featuring a thiazole ring and an aniline moiety. This structure endows the compound with significant biological activity, making it a subject of interest in pharmacological research. The thiazole ring is known for its potential antimicrobial, antifungal, and anticancer properties, which are explored in various studies.

- Molecular Formula : C9H10Cl2N2S

- Molecular Weight : 249.16 g/mol

- CAS Number : 1181458-86-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with thiazole rings have shown promise against various bacterial strains. Preliminary studies suggest that derivatives of this compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.

- Antifungal Properties : Thiazole derivatives are often investigated for their antifungal capabilities. Similar compounds have demonstrated effectiveness against fungal infections, making this compound a candidate for further exploration in antifungal therapies.

- Anticancer Potential : The compound's structure suggests it may interact with biological targets involved in cancer progression. Studies have indicated that thiazole-containing compounds can exhibit inhibitory effects on cancer cell proliferation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and related compounds:

- Antimicrobial Testing : In vitro studies revealed that derivatives of thiazole exhibited varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride | 16 | Strong |

- Anticancer Studies : In a study assessing the effect on cancer cell lines, it was found that this compound inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 50 µM, indicating its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in disease processes. Research suggests that thiazole derivatives can bind to enzymes and receptors, modulating biological pathways critical for microbial growth and cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

The following table and analysis highlight key structural and functional differences between 4-(1,3-Thiazol-2-yl)aniline dihydrochloride and its analogs:

Table 1: Structural and Physicochemical Comparison

*Hypothetical molecular weight calculated based on analogs.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Methyl Substitution (4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride): The methyl group at the 2-position of the thiazole ring increases molecular weight (263.19 vs.

- Halogenation (3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride) : The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve binding affinity to hydrophobic protein pockets .

- N-Methylation (N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride) : Methylation of the aniline nitrogen reduces hydrogen-bonding capacity, which could lower solubility but improve membrane permeability .

Core Heterocycle Variations

- Thiadiazole vs.

Salt Form and Solubility

All compounds listed employ hydrochloride salts to enhance aqueous solubility. For example, 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride’s dihydrochloride form ensures stability in polar solvents, a feature critical for in vitro assays .

Vorbereitungsmethoden

Direct Salt Formation from the Free Base

The primary and most straightforward preparation method involves the synthesis of 4-(1,3-thiazol-2-yl)aniline followed by its reaction with hydrochloric acid to form the dihydrochloride salt. This method typically includes:

- Synthesizing the free base 4-(1,3-thiazol-2-yl)aniline via established organic synthesis routes involving the coupling of the thiazole ring to the aniline structure.

- Treating the free base with an excess of hydrochloric acid (HCl) in an appropriate solvent such as ethanol or water.

- Isolation of the dihydrochloride salt by precipitation or crystallization, followed by filtration and drying.

This method is favored for its simplicity and the enhanced solubility and stability of the resulting salt form, which is crucial for downstream applications in pharmaceuticals and materials science.

Stepwise Synthesis from β-Amino Acid Precursors

Research into thiazole derivatives with biological activity has demonstrated the synthesis of related compounds starting from β-amino acid precursors, such as N-phenyl-N-thiocarbamoyl-β-alanine. The steps include:

- Reaction of β-amino acid derivatives with halogenated reagents (e.g., monochloroacetic acid) in solvents like water or DMF under reflux.

- Cyclization to form the thiazole ring under basic conditions, often employing sodium carbonate.

- Isolation of the thiazole-containing amino acid intermediate.

- Further functional group transformations to introduce the aniline moiety.

- Final conversion to the dihydrochloride salt by acidification.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

- The dihydrochloride salt form is typically obtained by acidifying the free base with hydrochloric acid, which improves solubility and stability for pharmaceutical and analytical uses.

- The Hantzsch method remains a cornerstone for constructing the thiazole ring, adaptable to various substrates and allowing the synthesis of derivatives with potential biological activities.

- Reaction conditions such as solvent choice (water, acetic acid, DMF, ethanol) and base (sodium carbonate, sodium acetate, triethylamine) significantly affect yields and purity in thiazole synthesis.

- Glycine has been used as a bifunctional catalyst in some related thiazole syntheses to favor single isomer formation, which may be relevant for stereochemical control in related compounds.

- The preparation methods reported for related thiazole-aniline compounds emphasize the importance of controlling reaction pH and temperature to optimize yield and minimize side reactions.

- No significant formation of isomeric structures was observed under optimized conditions, ensuring product consistency.

Q & A

Q. What are the standard synthetic routes for 4-(1,3-Thiazol-2-yl)aniline dihydrochloride?

The synthesis typically involves coupling 2-aminothiazole derivatives with halogenated anilines. A common approach includes reacting 2-bromo-1,3-thiazole with 4-nitroaniline under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), followed by nitro group reduction using hydrogenation or catalytic methods. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt . Solvent selection (e.g., DMF, ethanol) and reaction temperature (reflux conditions) are critical for optimizing yield .

Q. How is this compound characterized in academic research?

Key characterization techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm thiazole ring substitution and amine protonation.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, often using SHELX programs for refinement .

- Elemental analysis to verify purity and stoichiometry of the dihydrochloride salt .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The dihydrochloride salt enhances aqueous solubility compared to the free base. Stability tests under varying pH (e.g., phosphate buffers) and temperature (TGA/DSC analysis) are recommended. Storage at –20°C in desiccated conditions prevents hygroscopic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 4-(1,3-Thiazol-2-yl)aniline derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths, angles, and protonation states. For example, in related thiazole-aniline structures, hydrogen bonding between the ammonium group and chloride ions stabilizes the lattice . High-resolution data (R factor < 0.05) and twinning analysis (via SHELXD) are critical for complex crystals .

Q. What mechanisms underlie the biological activity of thiazole-aniline derivatives?

Thiazole rings often act as bioisosteres for pyridine or imidazole, enabling interactions with enzyme active sites (e.g., kinase inhibition). Computational docking studies (using AutoDock Vina) suggest that the amine group facilitates hydrogen bonding with target proteins, while the thiazole moiety contributes to π-π stacking .

Q. How can contradictory synthesis yields be addressed in scale-up protocols?

Discrepancies in yields (e.g., 65% vs. 80%) may arise from solvent purity or catalytic efficiency. Systematic optimization via Design of Experiments (DoE) is advised, varying parameters like catalyst loading (Pd/C vs. Pd(OAc)₂), reaction time, and solvent polarity .

Q. What computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (e.g., GROMACS) model solvation effects and binding kinetics in biological systems .

Q. How are reaction conditions optimized for synthesizing thiazole-aniline analogs?

Reflux time (4–18 hours) and acid catalysts (e.g., glacial acetic acid) influence cyclization efficiency in thiazole formation . Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields >70% .

Q. What strategies enable the synthesis of structurally diverse analogs (e.g., triazole-thiazole hybrids)?

Click chemistry (CuAAC) or Pinner reactions introduce functional groups (e.g., triazoles) at the thiazole 2-position. Substituent effects on bioactivity are then evaluated via SAR studies .

Q. How is degradation profiling performed for stability studies?

Accelerated stability testing under forced conditions (40°C/75% RH) combined with HPLC-MS identifies degradation products (e.g., dehydrochlorination or oxidation byproducts). Kinetic modeling (Arrhenius equation) extrapolates shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.